molecular formula C13H18N2O7 B4041415 N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine;oxalic acid

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine;oxalic acid

Cat. No.: B4041415
M. Wt: 314.29 g/mol
InChI Key: XTCMYUIASMZRGL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine;oxalic acid is a chemical compound that combines an amine with an oxalate. This compound is known for its unique structure, which includes a nitrophenoxy group attached to an ethanamine backbone. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine typically involves the reaction of 3-methyl-4-nitrophenol with N,N-dimethylethanolamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine exerts its effects involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethanamine backbone can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: Similar structure but with a different position of the nitro group.

    N,N-dimethyl-2-(3-chloro-4-nitrophenoxy)ethanamine: Contains a chloro substituent in addition to the nitro group.

    N,N-dimethyl-2-(3-methyl-4-aminophenoxy)ethanamine: The nitro group is reduced to an amine.

Uniqueness

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

N,N-dimethyl-2-(3-methyl-4-nitrophenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.C2H2O4/c1-9-8-10(16-7-6-12(2)3)4-5-11(9)13(14)15;3-1(4)2(5)6/h4-5,8H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMYUIASMZRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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